molecular formula C13H17NO3 B4697972 (2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one

(2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B4697972
M. Wt: 235.28 g/mol
InChI Key: SUPCYQIUOSDKPA-FPLPWBNLSA-N
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Description

(2Z)-1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The compound features a 3,4-dimethoxyphenyl group at the 1-position and a dimethylamino substituent at the 3-position of the propenone backbone. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Synthesis: The compound is synthesized via a condensation reaction between substituted acetophenones and N,N-dimethylformamide dimethyl acetal (DMF-DMA). Under reflux conditions (90°C, 5–6 hours), the reaction proceeds with high efficiency, yielding the product in 90% after extraction and solvent removal .

Properties

IUPAC Name

(Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-9H,1-4H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPCYQIUOSDKPA-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\C(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with dimethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the (2Z) isomer. The general reaction scheme is as follows:

    Starting Materials: 3,4-dimethoxybenzaldehyde and dimethylamine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

    Procedure: The 3,4-dimethoxybenzaldehyde is first dissolved in the solvent, followed by the addition of dimethylamine and the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired (2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

(2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Features :

  • 3,4-Dimethoxyphenyl group : Electron-donating methoxy groups enhance solubility and influence electronic interactions.
  • (Z)-Configuration : The stereochemistry may impact molecular packing and biological activity.

Structural Analogues and Substituent Effects

The compound belongs to a broader class of α,β-unsaturated ketones (chalcones). Below is a comparative analysis with structurally related derivatives:

Compound Substituents Molecular Formula Synthesis Yield Key Properties Reference
(2Z)-1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one 3,4-dimethoxyphenyl, dimethylamino C₁₃H₁₇NO₃ 90% High solubility due to methoxy groups; potential antibacterial activity
3-[3,4-(Dimethoxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one 3,4-dimethoxyphenyl, furyl C₁₅H₁₄O₄ Not reported Enhanced π-conjugation from furan; lower polarity compared to dimethylamino analog
(2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one 4-fluorophenyl, dimethylamino C₁₇H₁₆FNO Not reported Fluorine substituent increases lipophilicity; dihedral angle: 7.14°–56.26°
(2Z)-1-(1-Adamantyl)-3-(dimethylamino)prop-2-en-1-one Adamantyl, dimethylamino C₁₅H₂₃NO 95% purity High thermal stability; bulky adamantyl group reduces solubility
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-fluorophenyl, 4-methoxyphenyl C₁₆H₁₃FO₂ Not reported Balanced electronic effects; dihedral angle: 15.8°
Key Observations:

Electronic Effects: Methoxy groups (electron-donating) in the target compound increase solubility and resonance stabilization compared to halogenated analogs (e.g., 4-fluorophenyl derivatives) .

Steric and Conformational Differences :

  • Bulky substituents like adamantyl reduce solubility but improve thermal stability .
  • Dihedral angles between aromatic rings in fluorophenyl analogs (7.14°–56.26°) suggest conformational flexibility, whereas methoxy groups may enforce planar configurations due to resonance .

Biological Relevance :

  • Antibacterial activity is hypothesized for the target compound due to its structural similarity to Schiff base derivatives with reported efficacy .
  • Fluorinated analogs exhibit higher membrane permeability, advantageous in drug design .

Physicochemical Properties

  • Melting Points : Methoxy-substituted chalcones generally exhibit lower melting points (e.g., 120–140°C) due to reduced crystallinity, whereas fluorinated analogs show higher thermal stability .
  • Storage: Derivatives like (2Z)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one require storage at +4°C, suggesting sensitivity to degradation .

Biological Activity

(2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, also known by its chemical structure C₁₃H₁₇NO₃, is a synthetic organic compound that has gained attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₃H₁₇NO₃
  • Molecular Weight : 235.29 g/mol
  • CAS Number : 127172-22-9

The biological activity of (2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The dimethylamino group enhances the compound's ability to interact with enzymes, potentially inhibiting their activity.
  • Receptor Binding : The presence of the 3,4-dimethoxyphenyl group may improve binding affinity to specific receptors involved in cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that (2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one exhibits promising anticancer activity. For example:

  • Cell Viability Assays : In vitro studies using various cancer cell lines demonstrated that the compound significantly reduces cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range (approximately 10 µM) for several tested cell lines.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Preliminary tests indicated:

  • Inhibition of Bacterial Growth : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

Case Studies

Several research studies have focused on the biological activity of (2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one:

  • Study on Anticancer Activity :
    • Researchers evaluated the cytotoxic effects of the compound on breast cancer cells (MCF-7). Results showed a reduction in cell proliferation by over 70% at concentrations above 10 µM.
    • Mechanistic studies indicated that the compound induces apoptosis through mitochondrial pathways.
  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed a significant reduction in bacterial load in treated cultures compared to controls.

Data Tables

Biological ActivityIC50 / MIC ValuesCell Lines / Pathogens
Anticancer~10 µMMCF-7 (breast cancer)
Antimicrobial5 - 20 µg/mLStaphylococcus aureus, Escherichia coli

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Reactant of Route 2
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(2Z)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one

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